Cas no 288608-09-3 (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole)

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative with a molecular structure featuring an iodophenyl substituent at the 1-position and methyl groups at the 2- and 5-positions. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, facilitated by the reactive iodine moiety. The electron-rich pyrrole core enhances its utility in constructing complex heterocyclic systems. Its well-defined crystalline structure ensures high purity and stability, making it suitable for pharmaceutical and materials science research. The compound’s distinct substitution pattern allows for selective functionalization, broadening its applicability in targeted synthesis.
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole structure
288608-09-3 structure
Product Name:1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
CAS No:288608-09-3
MF:C12H12IN
MW:297.134855270386
MDL:MFCD02692647
CID:1027427
PubChem ID:2315492
Update Time:2025-10-29

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
    • 1-(2,5-dimethyl-1H-pyrrol-1-yl)-4-iodobenzene
    • 4-(2,5-dimethyl-1H-pyrrol-1-yl)iodobenzene
    • AC1M4U1P
    • ANW-55296
    • CTK0J1759
    • N-4-iodophenyl-2,5-dimethylpyrrole
    • SureCN5579948
    • 1H-Pyrrole, 1-(4-iodophenyl)-2,5-dimethyl-
    • Z55669243
    • AKOS000285582
    • 1-(4-iodophenyl)-2,5-dimethylpyrrole
    • 288608-09-3
    • SR-01000025857
    • SCHEMBL5579948
    • DTXSID80368034
    • A904765
    • AB-0818
    • CS-W004433
    • SB62332
    • SY104232
    • O10294
    • J-503328
    • MFCD02692647
    • SR-01000025857-1
    • OSM-A-11
    • MDL: MFCD02692647
    • Inchi: 1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
    • InChI Key: CLGKGHWNVMDYQB-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)N1C(C)=CC=C1C

Computed Properties

  • Exact Mass: 297.00106
  • Monoisotopic Mass: 297.00145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.9
  • XLogP3: 3.8

Experimental Properties

  • Melting Point: 82-84°
  • PSA: 4.93

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

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1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole Suppliers

Amadis Chemical Company Limited
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(CAS:288608-09-3)1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
Order Number:A904765
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:18
Price ($):167.0
Email:sales@amadischem.com

Additional information on 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Introduction to 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 288608-09-3) and Its Emerging Applications in Chemical Biology

The compound 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole, identified by the CAS number 288608-09-3, represents a fascinating molecular entity within the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyrrole core substituted with a 4-iodophenyl group and two methyl groups at the 2- and 5-positions. Its unique structural attributes have garnered significant attention from the scientific community, particularly in the context of drug discovery, material science, and bioorganic chemistry.

From a structural perspective, the presence of an iodine atom at the para position of the phenyl ring introduces a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These transformations are pivotal in constructing complex molecular architectures, enabling the synthesis of novel bioactive scaffolds. The dimethylpyrrole moiety contributes to the compound's lipophilicity and electronic properties, making it a promising candidate for interactions with biological targets.

In recent years, the field of chemical biology has witnessed an exponential growth in the exploration of small-molecule modulators for therapeutic intervention. Among these, pyrrole derivatives have emerged as a privileged scaffold due to their ability to modulate various biological pathways. The compound 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 288608-09-3) has been investigated for its potential pharmacological effects, particularly in oncology and neurology. Preliminary studies suggest that this molecule may exhibit inhibitory activity against specific kinases or ion channels implicated in disease pathogenesis.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The iodine substituent allows for facile introduction of aryl groups from boronic acids or stannanes, enabling the generation of libraries of derivatives with tailored biological activities. Such combinatorial approaches are increasingly employed in high-throughput screening campaigns to identify lead compounds for further optimization.

Moreover, the pyrrole core is known to exhibit significant interactions with biological systems due to its ability to engage in hydrogen bonding and π-stacking interactions. The dimethyl substitution at positions 2 and 5 further fine-tunes these interactions, enhancing binding affinity while maintaining solubility parameters conducive to cellular uptake. These characteristics make 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 288608-09-3) an attractive candidate for development as an inhibitor or probe molecule.

Recent advances in computational chemistry have also highlighted the potential of this compound as a scaffold for drug design. Molecular modeling studies indicate that it can adopt multiple conformations that are compatible with binding pockets in target proteins. This flexibility is critical for achieving high specificity and efficacy in therapeutic applications. Furthermore, virtual screening techniques have been employed to identify novel analogs of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 288608-09-3) with enhanced pharmacokinetic profiles.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as iodobenzene and dimethylpyrrole derivatives. Palladium-catalyzed cross-coupling reactions play a central role in constructing the pyrrole ring system, followed by functional group manipulations to introduce the methyl groups at positions 2 and 5. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent biological evaluation.

In conclusion, 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 288608-09-3) represents a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of functional handles and physicochemical properties makes it a valuable tool for researchers exploring novel therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine.

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(CAS:288608-09-3)1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
A904765
Purity:99%
Quantity:5g
Price ($):167.0
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